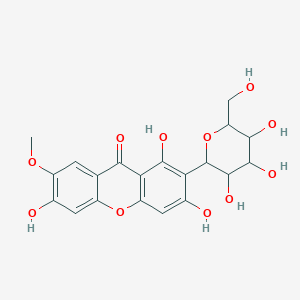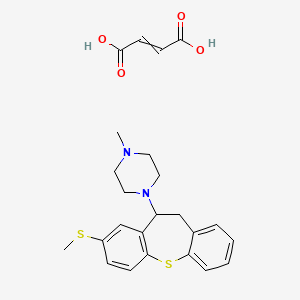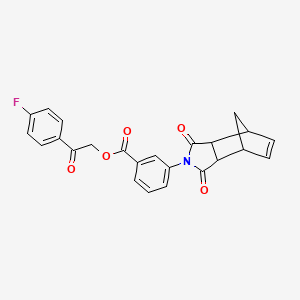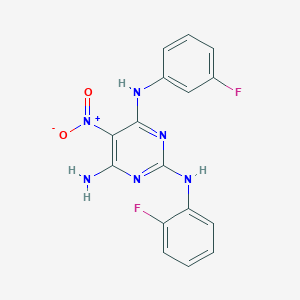![molecular formula C21H15N3O2 B12460037 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with N-phenylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating various biological pathways.
類似化合物との比較
Similar Compounds
- **4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
- **3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones
- **N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides
Uniqueness
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide is unique due to its specific structural features and its ability to inhibit CDK2. This makes it a valuable compound for studying cell cycle regulation and developing potential anticancer therapies. Its versatility in undergoing various chemical reactions also adds to its uniqueness, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
特性
分子式 |
C21H15N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[(2-oxo-1H-indol-3-ylidene)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(22-14-8-2-1-3-9-14)16-11-5-7-13-18(16)23-19-15-10-4-6-12-17(15)24-21(19)26/h1-13H,(H,22,25)(H,23,24,26) |
InChIキー |
AXJIWTAREGNWPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol](/img/structure/B12460004.png)
![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)
![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)

![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)
